(R)-1-(3-(Trifluoromethoxy)phenyl)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(3-(Trifluoromethoxy)phenyl)ethanamine hydrochloride is a chiral amine compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-(Trifluoromethoxy)phenyl)ethanamine hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-(trifluoromethoxy)benzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination using an appropriate amine source and a reducing agent such as sodium cyanoborohydride.
Resolution of Enantiomers: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques, such as chiral HPLC or crystallization with a chiral resolving agent.
Formation of Hydrochloride Salt: The ®-enantiomer is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-1-(3-(Trifluoromethoxy)phenyl)ethanamine hydrochloride may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic asymmetric synthesis are potential methods for large-scale production.
Chemical Reactions Analysis
Types of Reactions
®-1-(3-(Trifluoromethoxy)phenyl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
®-1-(3-(Trifluoromethoxy)phenyl)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-1-(3-(Trifluoromethoxy)phenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects through modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(3-(Trifluoromethoxy)phenyl)ethanamine hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.
1-(3-(Trifluoromethoxy)phenyl)ethanamine: The non-chiral version of the compound.
3-(Trifluoromethoxy)benzylamine: A structurally related compound with a benzylamine group instead of an ethanamine group.
Uniqueness
®-1-(3-(Trifluoromethoxy)phenyl)ethanamine hydrochloride is unique due to its chiral nature and the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. Its enantiomeric purity and specific interactions with molecular targets make it a valuable compound in various research applications.
Properties
IUPAC Name |
(1R)-1-[3-(trifluoromethoxy)phenyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO.ClH/c1-6(13)7-3-2-4-8(5-7)14-9(10,11)12;/h2-6H,13H2,1H3;1H/t6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GILTYZBJXXHWGV-FYZOBXCZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)OC(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.